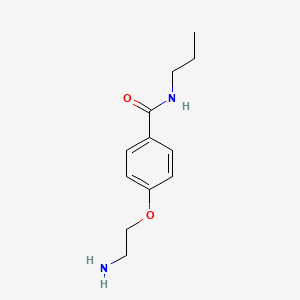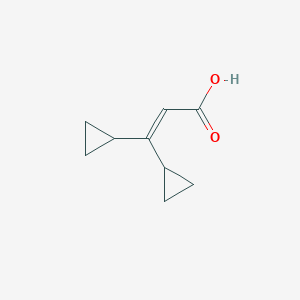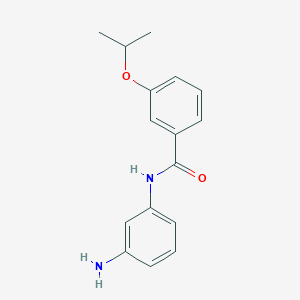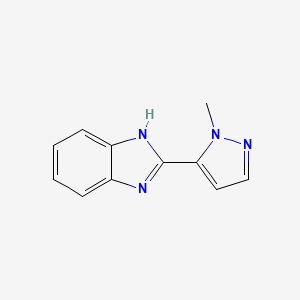
2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Anti-Diabetic Properties : A study by Ibraheem et al. (2020) demonstrated the synthesis of benzimidazole-pyrazoline hybrid molecules with significant anti-diabetic properties, evidenced by their α-glucosidase inhibition activity. The compounds synthesized exhibited better inhibition than the reference drug acarbose, indicating their potential as effective anti-diabetic agents (Ibraheem et al., 2020).
Antimicrobial Activity : Research by Zimam (2014) and Soliman et al. (2001) found that benzimidazole derivatives with pyrazole or pyrazoline structures exhibit significant antimicrobial activity against various bacteria, including E. coli, and fungi. These findings suggest their potential use in developing new antibacterial and antifungal agents (Zimam, 2014); (Soliman et al., 2001).
Anticancer Properties : Nakao et al. (2014) synthesized derivatives of 1H-benzimidazole and evaluated them as prostate cancer antigen-1 inhibitors, leading to the development of a novel anti-prostate cancer drug. This highlights the potential of benzimidazole derivatives in cancer treatment (Nakao et al., 2014).
Chemical Synthesis and Properties
Tautomerization Studies : The synthesis and tautomerism of benzimidazole derivatives have been explored in multiple studies, revealing insights into their structural and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Dzvinchuk et al., 2011); (El Foujji et al., 2021).
Benzimidazole-Based Heterocycles : Darweesh et al. (2016) demonstrated the microwave-mediated synthesis of benzimidazole-based heterocycles, showing the versatility of these compounds in creating various heterocyclic structures. This has implications for the development of new materials and drugs (Darweesh et al., 2016).
Biological Activity and Drug Development
DNA Topoisomerase Inhibitors : Alpan et al. (2007) found that benzimidazole derivatives are active inhibitors of type I DNA topoisomerases. This property could be leveraged in the development of new therapeutics for diseases where DNA replication plays a key role (Alpan et al., 2007).
Antiviral Properties : Munier-Lehmann et al. (2015) discovered that certain pyrazol-1-ylpyrimidine derivatives exhibit notable antiviral properties. This research opens up possibilities for developing new antiviral drugs, particularly in the context of emerging infectious diseases (Munier-Lehmann et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10(6-7-12-15)11-13-8-4-2-3-5-9(8)14-11/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVUGMGJLBBNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



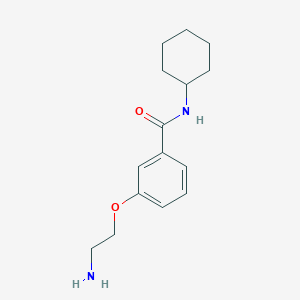
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)
![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
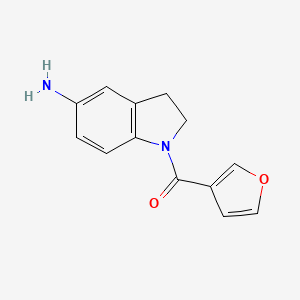
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

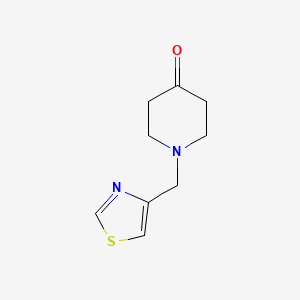

![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)
